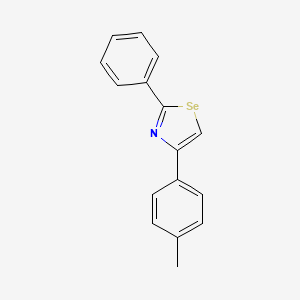
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole is an organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-phenyl-1,3-selenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with phenylselenyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the selenazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the original selenazole.
Substitution: Various substituted selenazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenyl)-2-phenyl-1,3-selenazole involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the selenazole ring can participate in redox reactions, influencing cellular processes related to oxidative stress. The compound may also interact with specific proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methylmethcathinone: A substituted cathinone with related chemical properties.
Uniqueness
4-(4-Methylphenyl)-2-phenyl-1,3-selenazole is unique due to the presence of the selenium atom in its structure This imparts distinct chemical and biological properties, differentiating it from other similar compounds
Eigenschaften
CAS-Nummer |
138278-73-6 |
|---|---|
Molekularformel |
C16H13NSe |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-phenyl-1,3-selenazole |
InChI |
InChI=1S/C16H13NSe/c1-12-7-9-13(10-8-12)15-11-18-16(17-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI-Schlüssel |
MYALBWXQRQOBGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C[Se]C(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
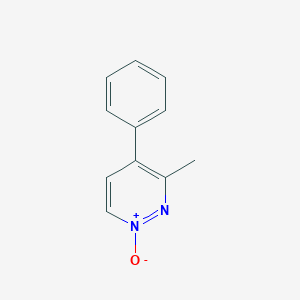
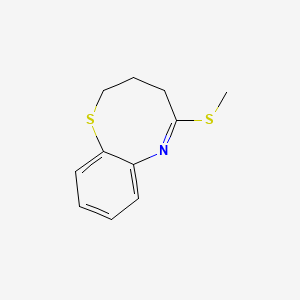
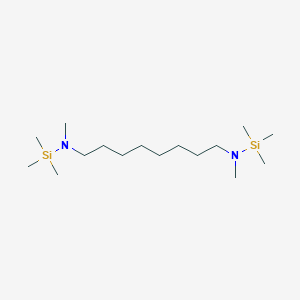

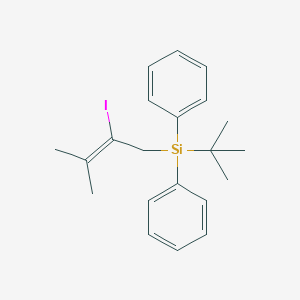

![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
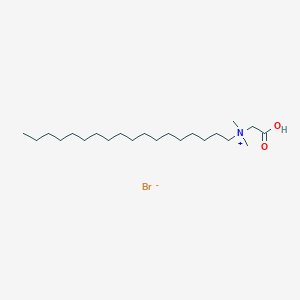
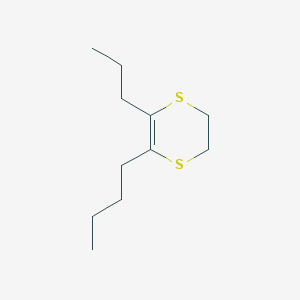


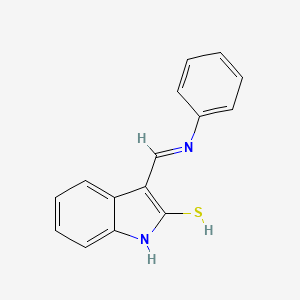
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
